N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
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Overview
Description
N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Alkylation: The benzimidazole core is then alkylated with 4-methylbenzyl chloride to introduce the 4-methylbenzyl group.
Formation of the triazole ring: This involves the reaction of the alkylated benzimidazole with 2-methylbenzyl azide under suitable conditions to form the triazole ring.
Amidation: The final step involves the reaction of the triazole derivative with methyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial effects.
Comparison with Similar Compounds
N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Mebendazole: Another antiparasitic agent with a similar mechanism of action.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-14-7-4-5-9-16(14)11-27-12-18(24-25-27)21(28)26(3)13-19-22-17-10-6-8-15(2)20(17)23-19/h4-10,12H,11,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRVDIGUVBYYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN(C)C(=O)C3=CN(N=N3)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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